molecular formula C24H23N3OS B563300 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 CAS No. 1185177-12-1

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8

Cat. No.: B563300
CAS No.: 1185177-12-1
M. Wt: 409.577
InChI Key: XFJQVRTWUFPAFS-DHNBGMNGSA-N
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Description

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is a deuterated derivative of Quetiapine, a widely used antipsychotic medication. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. The presence of deuterium can enhance the stability and metabolic profile of the compound, making it valuable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 involves multiple steps, starting from the parent compound QuetiapineThe reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification and mass spectrometry for quality control .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deuterated analogs with different functional groups .

Scientific Research Applications

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is used in various scientific research fields:

    Chemistry: It serves as a reference standard for analytical methods and helps in studying reaction mechanisms.

    Biology: It is used in metabolic studies to understand the behavior of deuterated compounds in biological systems.

    Medicine: It aids in the development of new pharmaceuticals by providing insights into the metabolic stability and pharmacokinetics of deuterated drugs.

    Industry: It is used in the production of high-purity chemicals and as a standard for quality control .

Mechanism of Action

The mechanism of action of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The deuterium labeling can alter the metabolic pathways, potentially leading to improved pharmacokinetic properties. The compound’s effects are mediated through its binding to dopamine and serotonin receptors, similar to the parent compound Quetiapine .

Comparison with Similar Compounds

Similar Compounds

    Quetiapine: The parent compound, widely used as an antipsychotic medication.

    Deuterated Quetiapine: Other deuterated analogs with different labeling patterns.

Uniqueness

7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8 is unique due to its specific deuterium labeling, which can enhance its metabolic stability and provide distinct advantages in research applications. Compared to other similar compounds, it offers a unique combination of properties that make it valuable for specific scientific studies .

Properties

IUPAC Name

6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-2-phenylmethoxybenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-2-6-18(7-3-1)17-28-19-10-11-21-23(16-19)29-22-9-5-4-8-20(22)24(26-21)27-14-12-25-13-15-27/h1-11,16,25H,12-15,17H2/i12D2,13D2,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJQVRTWUFPAFS-DHNBGMNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)OCC4=CC=CC=C4)SC5=CC=CC=C52)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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